7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves a multi-step process. One common synthetic route includes the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate to yield the corresponding pyrazole derivative. Finally, the pyrazole derivative undergoes cyclization with formamide to produce this compound .
Chemical Reactions Analysis
7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cellular processes. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cell proliferation and apoptosis .
Comparison with Similar Compounds
7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:
7-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a similar structure but with the bromine atom at the 4-position instead of the 3-position.
5-Chloro-7-(1-methylethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound contains a chloro group and an amino group, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-11-3-1-2-9(6-11)12-4-5-16-13-10(7-15)8-17-18(12)13/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKBPEKMOUHSEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NC3=C(C=NN23)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675731 |
Source
|
Record name | 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933054-30-9 |
Source
|
Record name | 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933054-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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